Curvulamine A Demonstrates Superior Antibacterial Selectivity Relative to Tinidazole
Curvulamine exhibits greater selective antibacterial activity than tinidazole, a clinically used 5-nitroimidazole antibiotic, when tested against a panel of anaerobic bacteria [1]. While both compounds share activity against Veillonella parvula, the selectivity profile of Curvulamine suggests a narrower spectrum of activity that could translate to reduced disruption of commensal microbiota—a key limitation of broad-spectrum agents like tinidazole [1].
| Evidence Dimension | Antibacterial selectivity |
|---|---|
| Target Compound Data | MIC = 16 µg/mL against Veillonella parvula |
| Comparator Or Baseline | Tinidazole (positive control) |
| Quantified Difference | Qualitatively reported as 'more selectively antibacterial than tinidazole'; no quantitative selectivity index reported |
| Conditions | In vitro antibacterial assay against anaerobic bacterial strains, including Veillonella parvula |
Why This Matters
For researchers selecting an antibacterial lead compound, Curvulamine A's enhanced selectivity relative to tinidazole indicates a potentially more targeted mechanism of action, reducing the risk of off-target effects on beneficial microbiota.
- [1] Han WB, Lu YH, Zhang AH, Zhang GF, Mei YN, Jiang N, Lei X, Song YC, Ng SW, Tan RX. Curvulamine, a new antibacterial alkaloid incorporating two undescribed units from a Curvularia species. Org Lett. 2014;16(20):5366-5369. View Source
